N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(thiazol-2-yl)oxalamide N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(thiazol-2-yl)oxalamide
Brand Name: Vulcanchem
CAS No.: 899955-15-8
VCID: VC5109411
InChI: InChI=1S/C13H16N4O3S/c1-17(2)9(10-4-3-6-20-10)8-15-11(18)12(19)16-13-14-5-7-21-13/h3-7,9H,8H2,1-2H3,(H,15,18)(H,14,16,19)
SMILES: CN(C)C(CNC(=O)C(=O)NC1=NC=CS1)C2=CC=CO2
Molecular Formula: C13H16N4O3S
Molecular Weight: 308.36

N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(thiazol-2-yl)oxalamide

CAS No.: 899955-15-8

Cat. No.: VC5109411

Molecular Formula: C13H16N4O3S

Molecular Weight: 308.36

* For research use only. Not for human or veterinary use.

N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(thiazol-2-yl)oxalamide - 899955-15-8

Specification

CAS No. 899955-15-8
Molecular Formula C13H16N4O3S
Molecular Weight 308.36
IUPAC Name N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N'-(1,3-thiazol-2-yl)oxamide
Standard InChI InChI=1S/C13H16N4O3S/c1-17(2)9(10-4-3-6-20-10)8-15-11(18)12(19)16-13-14-5-7-21-13/h3-7,9H,8H2,1-2H3,(H,15,18)(H,14,16,19)
Standard InChI Key NZEDDKQZNVKPHW-UHFFFAOYSA-N
SMILES CN(C)C(CNC(=O)C(=O)NC1=NC=CS1)C2=CC=CO2

Introduction

N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(thiazol-2-yl)oxalamide is a synthetic organic compound belonging to the class of oxalamides, which are derivatives of oxalic acid. This compound is characterized by its complex structure, incorporating a dimethylamino group, a furan ring, and a thiazole moiety, making it of interest in medicinal chemistry and materials science due to its unique chemical properties .

Synthesis and Chemical Reactions

The synthesis of N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(thiazol-2-yl)oxalamide involves multi-step organic reactions that combine different chemical precursors. Common solvents used in the synthesis include dichloromethane and dimethylformamide. The reaction conditions typically require controlled temperatures and specific solvents to ensure high yield and purity of the final product.

Chemical Transformations

This compound can undergo various chemical transformations, such as oxidation, reduction, and substitution reactions. Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions.

Applications and Research Findings

N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(thiazol-2-yl)oxalamide has several promising applications in scientific research, particularly in medicinal chemistry. Its unique structure allows for diverse chemical reactivity and potential interactions with biological targets such as proteins and enzymes, making it a candidate for further investigation in therapeutic applications.

Biological Activities

While specific biological activities of this compound are not extensively documented, its structural features suggest potential applications in pharmacology and organic synthesis. The presence of both furan and thiazole rings classifies it within heterocyclic compounds, which are often of interest in drug discovery due to their ability to interact with biological systems.

Comparison with Similar Compounds

Other compounds in the oxalamide class, such as N1-(2-(dimethylamino)-2-(p-tolyl)ethyl)-N2-(thiazol-2-yl)oxalamide, share similar structural features and potential applications in medicinal chemistry. These compounds are synthesized through similar organic chemistry methods and can undergo various chemical reactions, making them candidates for therapeutic applications.

Table: Comparison of Oxalamide Compounds

CompoundMolecular FormulaMolecular WeightCAS Number
N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(thiazol-2-yl)oxalamideC13H16N4O3S308.36 g/mol899955-15-8
N1-(2-(dimethylamino)-2-(p-tolyl)ethyl)-N2-(thiazol-2-yl)oxalamideNot specifiedNot specifiedNot specified

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